N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfhydryl (-SH) group at position 5 and a propenyl (allyl) group at position 2. The triazole ring is further functionalized via a methylene bridge to a furan-2-carboxamide moiety. This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, anti-exudative, and antimicrobial properties, as observed in related compounds . The propenyl group may enhance lipophilicity and modulate receptor interactions, while the sulfhydryl group could contribute to redox activity or metal chelation .
Properties
Molecular Formula |
C11H12N4O2S |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c1-2-5-15-9(13-14-11(15)18)7-12-10(16)8-4-3-6-17-8/h2-4,6H,1,5,7H2,(H,12,16)(H,14,18) |
InChI Key |
CYGDWCBDGIELSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the furan ring and the carboxylic acid group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Furan-2-carboxylic acid (4-allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Structural Insights :
- The target compound uniquely combines a propenyl group and a furan-2-carboxamide, distinguishing it from analogues with phenyl, halogenated, or tetrahydrofuran-based substituents.
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () shares the furan-triazole-sulfhydryl motif but replaces the propenyl group with an amino substituent, which correlates with enhanced anti-exudative activity .
- N-(phenylmethyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide () retains the furan-carboxamide moiety but lacks the triazole core, underscoring the importance of the triazole ring in pharmacological activity.
Pharmacological Activity
Table 2: Activity Profile of Comparable Compounds
Key Findings :
- The target compound’s propenyl group may influence bioavailability compared to halogenated analogues, as seen in , where electron-withdrawing groups (e.g., fluorine) improved anti-exudative potency.
- 1,2,4-Triazole-sulfanyl derivatives () demonstrate that the sulfhydryl group is essential for antitubercular activity, suggesting the target compound could be optimized for similar applications.
Biological Activity
N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4OS |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C12H14N4OS/c1-3-8... |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of Intermediates : The initial steps involve synthesizing the triazole and furan intermediates using standard organic reactions.
- Coupling Reaction : The final step involves the coupling of these intermediates under controlled conditions to yield the target compound.
- Optimization for Yield : Techniques such as microwave-assisted synthesis or continuous flow reactors may be employed to enhance yield and reduce reaction times.
This compound exhibits various biological activities attributed to its unique structural features:
- Antimicrobial Activity : The triazole moiety is known for its ability to inhibit enzymes involved in fungal cell wall synthesis. This makes it a promising candidate for antifungal drug development.
- Anticancer Properties : Preliminary studies suggest that this compound may interact with specific cellular pathways that are crucial in cancer progression, potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : The sulfanyl group enhances the compound’s reactivity towards various biological targets, including enzymes and receptors involved in disease processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
-
Antifungal Studies : Research has shown that derivatives containing the triazole ring effectively inhibit fungal growth by targeting specific enzymes (e.g., lanosterol demethylase) essential for ergosterol biosynthesis .
Compound Name Activity Type Reference 5-(Furfuryl)-4H-triazole derivatives Antimicrobial N-(2-methoxyphenyl)-3-{[5-(furan-3-carboxylic acid)-4H-triazol]}sulfanyl}acetamide Antifungal - Anticancer Research : In vitro studies indicated that compounds with similar scaffolds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
